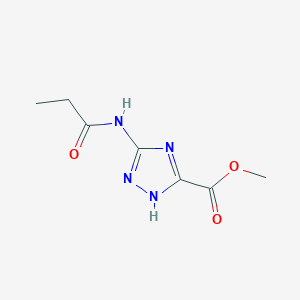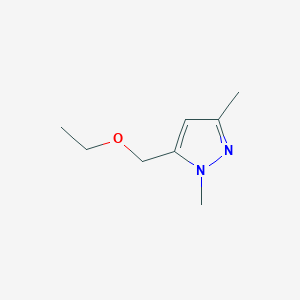
(R)-2-Amino-2-((R)-5-oxotetrahydrofuran-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(®-5-oxotetrahydrofuran-2-yl)acetic acid is a chiral amino acid derivative that features a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(®-5-oxotetrahydrofuran-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as a protected amino acid or a tetrahydrofuran derivative.
Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through cyclization reactions, often involving intramolecular nucleophilic substitution.
Amino Group Introduction: The amino group is typically introduced through reductive amination or other amination reactions.
Final Deprotection: If protective groups were used, they are removed in the final step to yield the target compound.
Industrial Production Methods
Industrial production methods for ®-2-Amino-2-(®-5-oxotetrahydrofuran-2-yl)acetic acid may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(®-5-oxotetrahydrofuran-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The amino group can participate in substitution reactions, forming amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are employed under conditions such as basic or acidic catalysis.
Major Products
The major products formed from these reactions include various derivatives of ®-2-Amino-2-(®-5-oxotetrahydrofuran-2-yl)acetic acid, such as hydroxylated, acylated, or alkylated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(®-5-oxotetrahydrofuran-2-yl)acetic acid is used as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding the behavior of similar amino acid derivatives in biological systems.
Medicine
In medicine, ®-2-Amino-2-(®-5-oxotetrahydrofuran-2-yl)acetic acid is investigated for its therapeutic potential. It may act as a precursor for the synthesis of pharmaceuticals targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of polymers and materials with specialized properties. Its incorporation into polymer chains can enhance mechanical strength, thermal stability, and other desirable characteristics.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(®-5-oxotetrahydrofuran-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways, which are crucial for its therapeutic and research applications.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-((S)-5-oxotetrahydrofuran-2-yl)acetic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2-Amino-2-(tetrahydrofuran-2-yl)acetic acid: A similar compound lacking the oxo group.
2-Amino-2-(5-hydroxytetrahydrofuran-2-yl)acetic acid: A hydroxylated derivative.
Uniqueness
®-2-Amino-2-(®-5-oxotetrahydrofuran-2-yl)acetic acid is unique due to its specific chiral configuration and the presence of both an amino group and an oxo group on the tetrahydrofuran ring. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2R)-2-amino-2-[(2R)-5-oxooxolan-2-yl]acetic acid |
InChI |
InChI=1S/C6H9NO4/c7-5(6(9)10)3-1-2-4(8)11-3/h3,5H,1-2,7H2,(H,9,10)/t3-,5-/m1/s1 |
InChI Key |
ABMFTWKSSGWCMX-NQXXGFSBSA-N |
Isomeric SMILES |
C1CC(=O)O[C@H]1[C@H](C(=O)O)N |
Canonical SMILES |
C1CC(=O)OC1C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12874230.png)
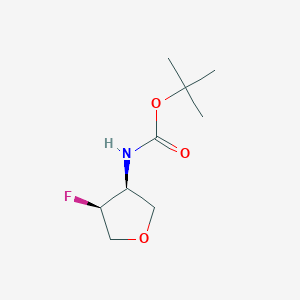

![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)
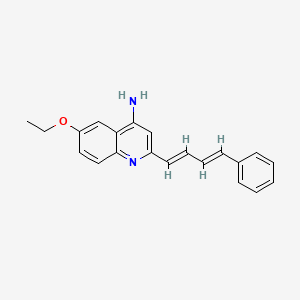
![2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)

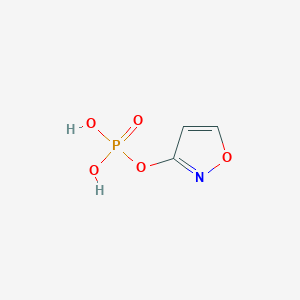
![1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12874295.png)

